4,4'-Dithiobisphenylbutyric Acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[4-(3-carboxypropyl)phenyl]disulfanyl]phenyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4S2/c21-19(22)5-1-3-15-7-11-17(12-8-15)25-26-18-13-9-16(10-14-18)4-2-6-20(23)24/h7-14H,1-6H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKRJINEBZYLPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCC(=O)O)SSC2=CC=C(C=C2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402385 | |
| Record name | AC1N9LZ8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72007-92-2 | |
| Record name | AC1N9LZ8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for 4,4'-Dithiobisphenylbutyric Acid
Established methods for synthesizing molecules with the structural complexity of this compound often rely on multi-step sequences starting from readily available aromatic precursors. The key challenges include the regioselective functionalization of the benzene (B151609) ring and the controlled formation of the disulfide bridge.
A logical and established pathway to diaryl disulfides involves the oxidation of corresponding thiophenols. Therefore, a primary goal in the synthesis of this compound is the preparation of its precursor, 4-(4-mercaptophenyl)butyric acid. Phenolic compounds serve as versatile starting materials for accessing the required thiophenol intermediate.
One common strategy begins with a phenol (B47542) derivative, which is converted to a thiophenol. This can be achieved through various multi-step procedures, such as the Newman-Kwart rearrangement. Following the formation of the thiophenol, a mild oxidation step is employed to form the disulfide (-S-S-) bond, yielding the final product. The synthesis of related phenolic compounds, such as tyrosol and hydroxytyrosol, often involves multiple steps, including protection and deprotection of hydroxyl groups, which can lead to high costs and complex procedures. mdpi.com
4-Hydroxybenzyl alcohol and its derivatives are important starting materials for synthesizing various useful organic compounds. google.com They can be prepared by reacting a phenol with a formaldehyde (B43269) source under basic conditions, often in an alcoholic organic solvent to achieve high selectivity for the para-substituted product. google.com Another route involves the catalytic hydrogenation of 4-hydroxyacetophenone.
Once 4-hydroxybenzyl alcohol is obtained, it can be used to construct the this compound molecule. This would involve a sequence of reactions, likely starting with the conversion of the benzylic alcohol to a more reactive species (e.g., a benzyl (B1604629) halide). This intermediate can then be used in a chain-extension reaction to introduce the three-carbon side chain, for example, through reaction with a malonic ester, followed by hydrolysis and decarboxylation to form the butyric acid moiety. Subsequently, the phenolic hydroxyl group would need to be converted into a thiol, as described previously, followed by oxidative dimerization to form the disulfide bridge.
A foundational reaction for forming the phenylbutyric acid structure is the Friedel-Crafts acylation of an aromatic ring with butyrolactone in the presence of a Lewis acid catalyst like aluminum chloride. google.comgoogle.com
Table 1: Example Reaction Conditions for 4-Phenylbutyric Acid Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Temperature | Time | Outcome | Reference |
|---|---|---|---|---|---|---|
| Benzene | Butyrolactone | Aluminum chloride | 50-60 °C | 90 min | Crude 4-phenylbutyric acid | google.comgoogleapis.com |
| β-Benzoylpropionic acid | - | Amalgamated Zinc (Clemmensen Reduction) | Vigorous Boiling | 25-30 hours | γ-Phenylbutyric acid | orgsyn.org |
Novel Approaches and Innovations in this compound Synthesis
Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. For a molecule like this compound, innovations can be applied to the formation of the carbon skeleton or the disulfide bond.
Recent advancements include the use of novel catalytic systems that can simplify reaction procedures and improve yields. For instance, deep eutectic solvents (DESs) are emerging as green and effective catalysts and solvents. nih.gov A DES prepared from methyltriphenyl-phosphonium bromide and 3,4-dihydroxybenzoic acid has been used as a catalyst for multicomponent condensation reactions. nih.gov Such systems could potentially be adapted for steps in the synthesis of the target molecule.
Microwave-assisted organic synthesis is another innovative technique that can dramatically reduce reaction times and improve yields. mdpi.com The application of microwave irradiation in conjunction with natural deep eutectic solvents has been shown to be effective for domino Knoevenagel–Michael reactions, providing the desired products in high yields with the ability to recycle the solvent. mdpi.com These novel methodologies, while not yet reported specifically for this compound, represent the forefront of synthetic chemistry and could be adapted for its production. researchgate.netresearchgate.net
Purification and Isolation Techniques for Research Applications
The final step in any synthesis is the purification and isolation of the target compound in a desired state of purity. For a solid compound like this compound, several techniques are applicable. chemicalbook.com
Precipitation and Filtration : After the final reaction step, the crude product can often be precipitated by adjusting the pH of the solution. For instance, after neutralizing the reaction mixture, 4-phenylbutyric acid can be precipitated by acidification with hydrochloric acid and then isolated by vacuum filtration. google.comgoogleapis.com
Recrystallization : This is a primary technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the formation of pure crystals while impurities remain in the mother liquor.
Extraction : Liquid-liquid extraction is used to separate the product from impurities or unreacted starting materials based on their differential solubilities in two immiscible liquid phases.
Chromatography : For achieving very high purity, especially for research applications, column chromatography is the method of choice. The compound is separated based on its differential adsorption onto a stationary phase (like silica (B1680970) gel) as a mobile phase is passed through it.
Decolorization : If the product is colored by high-molecular-weight byproducts, treatment with activated charcoal can be used to adsorb these impurities before a final recrystallization. googleapis.com
For volatile precursors or intermediates, vacuum distillation can be an effective purification method. googleapis.comorgsyn.org
Chemical Reactivity and Mechanistic Investigations of 4,4 Dithiobisphenylbutyric Acid
Disulfide Bond Chemistry and Redox Behavior
The disulfide bond is a covalent linkage that is susceptible to cleavage and formation under specific redox conditions, playing a critical role in the structure and function of many molecules, particularly proteins. wikipedia.orgresearchgate.net
The disulfide bond in 4,4'-Dithiobisphenylbutyric acid can be cleaved via reduction to yield two molecules of the corresponding thiol, 4-(4-mercaptophenyl)butanoic acid. This transformation is a hallmark of disulfide chemistry. youtube.com
The resulting thiol or sulfhydryl group (-SH) is a potent nucleophile and possesses electron-donating properties. In its deprotonated thiolate form (-S⁻), it can participate in nucleophilic attack on electrophilic centers. researchgate.net The process of disulfide bond cleavage is fundamentally a reduction, often achieved by the addition of hydrogen atoms and electrons. youtube.com This conversion from the oxidized disulfide form to the reduced thiol form is a key aspect of its redox behavior.
The cleavage of the disulfide bond is a reversible process. The reformation of the S-S linkage from the two constituent thiol groups is an oxidation reaction. youtube.com
Cleavage (Reduction): Disulfide bonds can be cleaved by various reducing agents. A common mechanism is thiol-disulfide exchange, where a thiolate group attacks one of the sulfur atoms of the disulfide bridge. wikipedia.org This breaks the original disulfide bond and forms a new one, releasing the other sulfur atom as a new thiolate. In laboratory settings, reagents like dithiothreitol (B142953) (DTT) and β-mercaptoethanol are frequently used to reduce disulfide bonds.
Formation (Oxidation): The reverse reaction, forming the disulfide bridge from two thiol groups, is an oxidation process. This can be mediated by mild oxidizing agents or even molecular oxygen, particularly in environments that favor oxidation. researchgate.net In biological systems, this process is often referred to as oxidative folding and is crucial for protein stabilization. wikipedia.orgyoutube.com The rate and favorability of disulfide bond formation are influenced by the redox environment and the physical proximity of the thiol groups. researchgate.net Radical-initiated mechanisms can also lead to highly selective S-S bond cleavage. nih.gov
Carboxylic Acid Functional Group Reactivity
The presence of two carboxylic acid groups, one at the terminus of each butyric acid chain, allows this compound to undergo reactions typical of this functional class. libretexts.org The two carboxyl groups can behave largely independently of one another. libretexts.org
Carboxylic acids are precursors for the synthesis of esters and amides, which are important reactions in organic synthesis.
Esterification: this compound can be converted into its corresponding diester by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com This is an equilibrium-controlled reaction that can be driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. masterorganicchemistry.comlibretexts.org Alternatively, esterification can be achieved under milder, non-acidic conditions using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org
Amidation: The formation of amides from carboxylic acids and amines typically requires the activation of the carboxyl group because a direct reaction is unfavorable; the amine would simply deprotonate the acid. stackexchange.com Activating agents, similar to those used in some esterifications (e.g., DCC), can be employed to facilitate the formation of the amide bond. This would allow this compound to form a diamide.
Table 1: Representative Reactions of the Carboxylic Acid Groups
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| Fischer Esterification | This compound + Methanol (excess) | Acid catalyst (e.g., H₂SO₄), Heat | Dimethyl 4,4'-dithiobisphenylbutyrate |
| Steglich Esterification | This compound + Ethanol (B145695) | DCC, DMAP | Diethyl 4,4'-dithiobisphenylbutyrate |
Salt Formation: As a dicarboxylic acid, this compound can react with bases to form salts. libretexts.org For instance, reaction with two equivalents of a strong base like sodium hydroxide (B78521) (NaOH) will deprotonate both carboxylic acid groups, yielding the corresponding disodium (B8443419) dicarboxylate salt and water.
Metal Complexation: The carboxylate groups, once deprotonated, can act as ligands, coordinating with metal ions to form metal complexes. Furthermore, the sulfur atoms of the disulfide bridge, with their lone pairs of electrons, can also participate in coordination with certain metals. The ability of related thiol- and carboxylate-containing compounds to act as inhibitors for metalloenzymes suggests a capacity for metal interaction. researchgate.net
Reaction Kinetics and Thermodynamic Studies of this compound Transformations
While specific kinetic and thermodynamic data for this compound are not extensively documented in the surveyed literature, the principles governing its primary transformations are well-established.
Redox Reaction Thermodynamics: The redox behavior of the disulfide bond is governed by the redox potential of the surrounding environment. The cleavage (reduction) and formation (oxidation) of the disulfide bond are thermodynamically controlled, with the equilibrium position dependent on the presence and concentration of reducing or oxidizing species. researchgate.net Kinetic studies of redox reactions involving similar functional groups have shown that rates can vary dramatically, from nearly instantaneous to much slower, pseudo-first-order processes, depending on the specific reagents and conditions. mdpi.com
Table 2: Factors Influencing Reaction Kinetics and Equilibrium
| Transformation | Key Factors | Effect on Rate/Equilibrium |
|---|---|---|
| Disulfide Reduction | Concentration of reducing agent, pH, Temperature | Higher concentration and optimal pH generally increase the reaction rate. |
| Disulfide Oxidation | Concentration of oxidizing agent, Presence of catalysts | Rate is dependent on the strength and concentration of the oxidant. |
| Fischer Esterification | Catalyst concentration, Temperature, Reactant ratio | Increased catalyst and temperature accelerate the reaction. Excess alcohol shifts equilibrium toward the product ester. mdpi.com |
| Salt Formation | Stoichiometry of base, pKa of the acid | Reaction is typically fast and driven to completion with a strong base. |
Investigating Reaction Pathways and Intermediate Species
The investigation into the specific reaction pathways and intermediate species of this compound has not been extensively detailed in publicly available scientific literature. While the general principles of disulfide bond cleavage are well-established, specific kinetic and mechanistic data for this particular compound, including detailed research findings and data tables from experimental studies, are not readily accessible.
Discussions of disulfide bond reactivity often occur in the broader context of biochemistry, particularly concerning proteins where disulfide bridges are crucial for structural integrity. The cleavage of these bonds can proceed through several general mechanisms, such as reduction, oxidation, or thiol-disulfide exchange.
In a typical reductive cleavage, a reducing agent would attack the disulfide bond, leading to the formation of two thiol molecules. For this compound, this would result in two molecules of 4-mercaptophenylbutyric acid. The reaction would likely proceed through a transition state where the reducing agent interacts with one of the sulfur atoms, initiating the cleavage of the S-S bond.
Thiol-disulfide exchange is another common reaction pathway for disulfide-containing compounds. In this type of reaction, a thiol (R'-SH) reacts with a disulfide (R-S-S-R) to form a new disulfide (R-S-S-R') and a new thiol (R-SH). The reaction proceeds via a nucleophilic attack of the thiolate anion (R'-S⁻) on one of the sulfur atoms of the disulfide bond.
While these general mechanisms provide a theoretical framework, the specific intermediates, transition states, and reaction kinetics for this compound would depend on various factors such as the choice of reactant, solvent, pH, and temperature. Detailed experimental studies, likely employing techniques such as spectroscopy (UV-Vis, NMR) to identify and characterize intermediates and kinetics studies to determine rate laws and activation parameters, would be necessary to elucidate the precise reaction pathways. Unfortunately, such specific data for this compound is not available in the reviewed literature.
Advanced Analytical and Spectroscopic Characterization of 4,4 Dithiobisphenylbutyric Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide fundamental insights into the structural framework of 4,4'-Dithiobisphenylbutyric Acid by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are employed to map out the carbon and hydrogen environments.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic and aliphatic protons are observed. The aromatic protons on the phenyl rings typically appear as a set of doublets due to ortho and meta coupling. The aliphatic protons of the butyric acid chain exhibit characteristic multiplets. The protons alpha to the carboxylic acid group and the disulfide linkage will have distinct chemical shifts.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key signals include those for the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the butyric acid chain. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbon atoms directly bonded to the sulfur atoms of the disulfide bridge will have a characteristic chemical shift.
Predicted NMR data can serve as a reference for experimental results. For a related compound, 4-phenylbutyric acid, the following predicted ¹³C NMR data is available. chemicalbook.com
| Atom No. | Chemical Shift (ppm) | Core |
|---|---|---|
| 1 | 180.2 | C |
| 2 | 141.1 | C |
| 3 | 128.5 | C |
| 4 | 128.4 | C |
| 5 | 126.1 | C |
| 6 | 34.9 | C |
| 7 | 33.5 | C |
| 8 | 26.5 | C |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands. A very broad trough in the range of 2500-3300 cm⁻¹ is indicative of the O-H bond in the carboxylic acid group. chemguide.co.uk A strong absorption peak between 1680-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. chemguide.co.uk The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are also observable.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The disulfide (S-S) bond, which is often weak in an IR spectrum, typically shows a noticeable peak in the Raman spectrum. The aromatic ring vibrations also give rise to characteristic Raman signals. For instance, in a study of 4-mercaptobenzoic acid, Raman peaks at approximately 1040, 1120, 1160, 1284, 1450, 1580, 1600, and 1726 cm⁻¹ were observed. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The phenyl rings and the disulfide bond in this compound are the primary chromophores that absorb UV radiation. The spectrum will typically show absorption maxima corresponding to π-π* transitions of the aromatic rings and n-σ* transitions associated with the disulfide bond. Studies on similar disulfide-containing compounds have shown that upon irradiation, disulfide radicalization can occur, which can be monitored by changes in the UV-visible absorption spectrum. nih.govnih.gov
X-ray Absorption Spectroscopy (XAS) and Related Techniques
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that can provide detailed information about the local electronic and geometric structure of the sulfur atoms in the disulfide bond of this compound. Time-resolved XAS can be particularly insightful for studying the dynamics of disulfide bond cleavage under stimuli like X-rays or UV light. acs.orgosti.gov Such studies have identified transient species like thiyl and perthiyl radicals as primary photoproducts. acs.orgosti.gov
Mass Spectrometry for Molecular and Fragment Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. The molecular ion peak (M+) will confirm the molecular weight of the compound.
The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org For dicarboxylic acids, fragmentation can be more complex, with potential pathways including decarboxylation and loss of water. researchgate.net The presence of the disulfide bond will also lead to characteristic fragmentation patterns, including cleavage of the S-S bond or the C-S bond.
Chromatographic Separations in Research
Chromatographic techniques are essential for the purification and analysis of this compound, especially in complex mixtures or when studying its reactions and metabolites.
High-Performance Liquid Chromatography (HPLC) is a widely used technique. plos.org Reversed-phase HPLC, using a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer, is a common approach for separating acidic compounds. plos.orgcapes.gov.br The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. elementlabsolutions.com For compounds lacking a strong chromophore, derivatization or the use of ion-pairing reagents can enhance UV detection. nih.gov
Other chromatographic methods that could be applicable include gas chromatography (GC), particularly after derivatization to increase volatility, and supercritical fluid chromatography (SFC). nih.govresearchgate.net
Derivatization Strategies for Enhanced Detection and Analysis of this compound
The analytical study of this compound presents several challenges due to its molecular structure, which includes two carboxylic acid functional groups and a disulfide bond. These features can lead to poor chromatographic peak shape in reversed-phase liquid chromatography (LC), the absence of a strong native chromophore or fluorophore for sensitive UV or fluorescence detection, and weak ionization efficiency in mass spectrometry (MS). bohrium.comnih.gov To overcome these analytical hurdles, derivatization is an essential strategy. nih.gov This process involves the targeted chemical modification of the analyte to produce a new compound with properties more suitable for separation and detection. bohrium.com For this compound, derivatization can enhance detection sensitivity, improve selectivity, and facilitate more robust quantification by targeting its carboxylic acid and disulfide functionalities.
Pre-column derivatization involves chemically modifying the analyte before its introduction into the analytical column. nih.govnih.gov This approach is widely used to improve the chromatographic behavior and detectability of target compounds. academicjournals.org For this compound, the primary targets for pre-column derivatization are the two carboxylic acid groups. Converting these polar groups into less polar derivatives, such as esters or amides, can significantly improve peak shape and retention in reversed-phase HPLC. bohrium.com
The reaction often involves introducing a tag that possesses strong ultraviolet (UV) absorbance or fluorescence, thereby greatly enhancing detection sensitivity. researchgate.netmdpi.com For example, reagents containing phenyl or benzofuran (B130515) groups can be attached to the carboxylic acid moiety. academicjournals.org While many derivatization reactions are developed for classes of compounds like amino acids, the principles are directly applicable to carboxylic acids. nih.govresearchgate.net The process requires careful optimization of reaction conditions (e.g., temperature, pH, time) to ensure the reaction is complete and reproducible. academicjournals.org Automation of pre-column derivatization can further enhance throughput and precision. nih.gov
Table 1: Examples of Pre-column Derivatization Approaches for Carboxylic Acids
| Reagent Class | Target Functional Group | Principle of Enhancement | Example Reagent |
|---|---|---|---|
| Alcohols/Phenols | Carboxylic Acid | Forms esters, increasing hydrophobicity for better RP-LC separation. Can introduce a UV-active tag. | 1-Pyrenyldiazomethane |
| Amines | Carboxylic Acid | Forms amides, often used with activators. Can introduce a fluorescent or UV tag. | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) |
| Isothiocyanates | Carboxylic Acid (indirectly) | Reacts with amino groups, but principles apply to adding tags. PITC adds a strong UV chromophore. | Phenylisothiocyanate (PITC) |
| Chloroformates | Carboxylic Acid | Forms mixed anhydrides which can be reacted further or analyzed directly. | Fluorenylmethyloxycarbonyl chloride (FMOC-Cl) |
This table is illustrative of reagent classes applicable to the functional groups present in this compound.
Post-column derivatization (PCD) is an analytical technique where a chemical reaction is performed on the analyte after it has been separated by the HPLC column but before it enters the detector. pickeringlabs.com This method is particularly valuable for compounds that are difficult to detect in their native form. pickeringlabs.com The primary purpose of PCD is to increase sensitivity and selectivity by converting the separated analytes into products with strong UV/Visible absorption or fluorescence. pickeringlabs.com
A typical PCD system involves an additional pump to deliver the derivatization reagent, a mixing tee to combine the column effluent with the reagent, and a reactor (which may be heated) to allow the reaction to proceed to completion before the flow stream enters the detector. pickeringlabs.com A significant challenge with traditional PCD is that the additional volume of the reactor can cause band broadening, which degrades the chromatographic resolution achieved on the column. nih.gov However, modern advancements such as Reaction Flow (RF) HPLC columns can mitigate this issue. In RF-PCD, the reagent is mixed with the column effluent within a specialized end-fitting frit, which allows for more efficient mixing and reduces the need for large-volume reaction coils, thereby preserving separation efficiency. nih.govyoutube.com
Table 2: Components and Function of a Post-Column Derivatization System
| Component | Function | Key Considerations |
|---|---|---|
| Reagent Pump | Delivers a precise and pulseless flow of the derivatization reagent. | Must provide stable, low-flow rate delivery to avoid baseline noise. |
| Mixing Tee/Chamber | Combines the eluent from the HPLC column with the reagent stream. | Must ensure rapid and complete mixing to guarantee a uniform reaction. |
| Reactor | A coil or chamber where the derivatization reaction takes place. | Volume and temperature are optimized to maximize reaction completion while minimizing band broadening. |
| Detector | Measures the signal (e.g., absorbance or fluorescence) of the derivatized product. | Wavelength must be set to the maximum absorbance/emission of the product, not the original analyte. |
Charge-tagging derivatization is a specialized strategy primarily used to enhance the detection of analytes in mass spectrometry (MS). nih.gov This process involves covalently attaching a molecule that carries a permanent, fixed charge to the analyte of interest. nih.govnih.gov For a compound like this compound, which may exhibit poor ionization efficiency in its native state, charge-tagging can dramatically improve its response in electrospray ionization (ESI)-MS. researchgate.netnih.gov
By introducing a pre-charged center, the derivatization ensures that the analyte is readily ionized, typically in the positive ion mode, leading to a significant increase in sensitivity. researchgate.net This is advantageous because it makes the ionization process independent of the analyte's intrinsic proton affinity or the mobile phase composition. nih.gov Furthermore, the charged tag can direct the fragmentation pattern in tandem mass spectrometry (MS/MS), leading to the formation of specific, predictable fragment ions. This predictable fragmentation is highly beneficial for developing robust and sensitive quantitative assays using techniques like multiple reaction monitoring (MRM). nih.gov Reagents can be designed to introduce either a permanent positive charge (e.g., with a quaternary ammonium (B1175870) group) or a permanent negative charge (e.g., with a sulfonate group). nih.govresearchgate.net
Table 3: Examples of Charge-Tagging Reagents and Their Mechanisms
| Reagent Name | Abbreviation | Charge Introduced | Mechanism/Target |
|---|---|---|---|
| Tris(2,4,6-trimethoxyphenyl)phosphonium propylamine | TMPP | Positive | Amine group reacts with activated carboxylic acids. researchgate.net |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide | 4-APEBA | Positive | Can be adapted to react with carboxylic acids using a carbodiimide (B86325) activator. nih.gov |
| 4-sulfophenyl isothiocyanate | SPITC | Negative | Isothiocyanate group reacts with primary/secondary amines; principle can be adapted. Introduces a sulfonate group. nih.gov |
| Betaine Aldehyde | N/A | Positive | Aldehyde group reacts with alcohols to form a hemiacetal salt with a quaternary ammonium charge. nih.gov |
The derivatization of this compound can be tailored to target its distinct functional groups: the two terminal carboxylic acids and the central disulfide bond.
Derivatization of Carboxylic Acid Groups: The carboxyl groups are the most common targets for derivatization to improve chromatographic and detection properties. bohrium.comnih.gov Amidation and esterification are the most frequently used reactions. nih.gov These reactions typically require an activating agent, such as a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of a bond with an amine or alcohol. nih.gov This approach allows for the introduction of various tags, including those that enhance UV absorbance, confer fluorescence, or add a permanent charge for MS analysis. bohrium.comresearchgate.net
Derivatization of the Disulfide Bond: The disulfide bond itself can be a target for derivatization, often as part of a strategy to confirm its presence or structure. nih.gov A common method involves the reduction of the disulfide bond to yield two free thiol (sulfhydryl) groups. nih.gov This is typically achieved using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). The resulting thiol groups are highly reactive and can then be alkylated with reagents such as iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM). nih.gov These alkylating agents can be labeled with fluorescent tags or other moieties to enable sensitive detection. This two-step process not only facilitates analysis but can also be used in more complex studies to probe the accessibility and redox state of the disulfide linkage. nih.gov Alternatively, advanced mass spectrometry techniques can identify disulfide-linked species directly under non-reducing conditions, sometimes without the need for derivatization. nih.govpurdue.edu
Table 4: Derivatization Strategies for Functional Groups in this compound
| Functional Group | Derivatization Goal | Chemical Reaction | Example Reagent(s) |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Improve LC retention, add UV/Fluorescence tag | Esterification | Diazomethane derivatives, Alcohols + Acid Catalyst |
| Carboxylic Acid (-COOH) | Add charge tag for MS | Amidation (with a charged amine) | EDC + TMPP-amine researchgate.net |
| Disulfide (-S-S-) | Detection and structural confirmation | Reduction followed by Alkylation | 1. Dithiothreitol (DTT) 2. Iodoacetamide (IAM) nih.gov |
Elemental Analysis and Purity Assessment in Research
Elemental analysis is a fundamental technique for the characterization of a chemical compound, providing quantitative information on its elemental composition. For a research compound like this compound, elemental analysis serves as a crucial purity check and a method to confirm its empirical formula after synthesis. The technique determines the weight percentage of elements—primarily carbon, hydrogen, and in this case, sulfur—within a pure sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula (C₂₀H₂₂O₄S₂). A close correlation between the experimental and theoretical values provides strong evidence of the compound's identity and high purity.
Purity assessment is a broader process that combines multiple analytical techniques. While elemental analysis confirms the correct elemental ratios, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are essential for detecting and quantifying impurities. An HPLC analysis, typically with UV detection, can reveal the presence of starting materials, by-products, or degradation products that may be present in the sample.
For metallic impurities, highly sensitive techniques such as Inductively Coupled Plasma (ICP) spectrometry may be employed. fda.gov This involves digesting the sample, usually with strong acids in a microwave system, to break down the organic matrix. fda.gov The resulting solution is then introduced into a plasma, which excites the atoms of the elements present, causing them to emit light at characteristic wavelengths. This allows for the identification and quantification of trace metal contaminants. fda.gov The combination of these techniques provides a comprehensive profile of the purity of this compound for research applications.
Table 5: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 20 | 240.22 | 59.09% |
| Hydrogen | H | 1.008 | 22 | 22.176 | 5.46% |
| Oxygen | O | 15.999 | 4 | 63.996 | 15.75% |
| Sulfur | S | 32.065 | 2 | 64.13 | 15.79% |
| Total | | | | 406.512 | 100.00% |
Applications of 4,4 Dithiobisphenylbutyric Acid in Advanced Materials Science
Polymer Synthesis and Engineering
The incorporation of 4,4'-Dithiobisphenylbutyric Acid into polymer chains offers a versatile strategy for designing materials with dynamic properties and enhanced longevity. The key lies in the disulfide (-S-S-) linkage, which can be reversibly broken and reformed under specific stimuli, such as changes in redox potential or exposure to certain wavelengths of light.
Development of Polymers with Tunable Mechanical Properties
The integration of this compound as a monomer in polymer synthesis allows for the precise tuning of mechanical properties. The disulfide bonds act as dynamic cross-links within the polymer matrix. Under external stimuli, these bonds can break and reform, enabling the material to alter its stiffness, strength, and elasticity. This dynamic nature is a significant departure from traditional polymers with static covalent bonds.
For instance, researchers have developed self-healing polymers where the disulfide exchange mechanism, facilitated by the disulfide bonds from moieties like this compound, allows for the repair of microscopic and even macroscopic damage. nih.govnih.govresearchgate.net The introduction of disulfide bonds can significantly lower the activation energy required for the polymer system to rearrange its network, promoting efficient self-healing. nih.gov This process can lead to a substantial recovery of the material's initial mechanical properties. nih.gov
| Property | Description | Research Finding |
| Self-Healing Efficiency | The ability of a material to repair damage and recover its original properties. | The introduction of disulfide bonds can lead to high self-healing efficiency, with some systems showing up to 86.92% recovery after being heated. nih.gov |
| Activation Energy | The minimum amount of energy required to initiate a chemical reaction (in this case, bond exchange). | The presence of disulfide bonds can significantly reduce the activation energy for polymer network exchange, for example, from 94 kJ/mol to 51 kJ/mol in one study. nih.gov |
| Stress Relaxation | The gradual decrease in stress under a constant strain. | Systems containing disulfide bonds exhibit significant stress relaxation, indicating the ability of the molecular structure to rearrange and release stress. nih.govnih.govmdpi.com |
Cross-linked Network Formation
The dicarboxylic acid functional groups on this compound make it an excellent cross-linking agent, enabling the formation of robust and functional three-dimensional polymer networks.
Design of Coatings and Adhesives
In the field of coatings and adhesives, this compound is utilized to create cross-linked networks that improve adhesion, durability, and provide "smart" functionalities. nih.gov The disulfide bonds within the network can promote self-healing of scratches and minor damages in coatings, extending the lifespan of the protected surface. researchgate.net The ability of these cross-links to rearrange also allows for better stress distribution at the adhesive-substrate interface, leading to stronger and more reliable bonds.
| Application | Benefit of using this compound |
| Self-Healing Coatings | Disulfide exchange allows for the autonomous repair of scratches and cracks. researchgate.net |
| High-Performance Adhesives | The dynamic nature of the cross-links enhances stress distribution and adhesion strength. nih.gov |
| Enhanced Durability | Aromatic structures contribute to thermal and chemical resistance. |
Fabrication of Hydrogels and Smart Gels
Hydrogels are water-swollen polymer networks with a wide range of biomedical applications. The incorporation of this compound as a cross-linker allows for the fabrication of "smart" hydrogels that are responsive to their environment. Specifically, the disulfide bonds make the hydrogels redox-responsive. mdpi.com
In a biological context, the concentration of reducing agents like glutathione (B108866) is significantly higher inside cells compared to the extracellular environment. This difference can be exploited to design hydrogels that are stable outside of cells but degrade and release an encapsulated payload, such as a drug, upon entering a cell. This targeted drug delivery approach can enhance the efficacy of treatments while minimizing side effects. mdpi.com
These redox-responsive hydrogels can be engineered to have specific mechanical properties, such as stiffness and self-healing capabilities, making them suitable for applications like wound dressing and tissue engineering. mdpi.com
Surface Modification and Functionalization
The carboxylic acid groups of this compound provide reactive handles for grafting the molecule onto the surfaces of various materials. This surface modification can dramatically alter the properties of the material, imparting new functionalities.
This technique is particularly valuable in the biomedical field. For instance, modifying the surface of a medical implant with a layer of this compound can create a platform for attaching biomolecules. This can be used to improve the biocompatibility of the implant, reducing the risk of rejection by the body, or to create surfaces that can actively promote tissue growth. The disulfide bond also offers a cleavable linkage, allowing for the controlled release of therapeutic agents from the surface of the material.
Tailoring Surface Biocompatibility for Research Applications
The ability to control the interactions between a material's surface and biological entities is a cornerstone of biomedical research and diagnostics. This compound has been effectively utilized to create biocompatible surfaces, primarily through the formation of self-assembled monolayers (SAMs). These modified surfaces are particularly valuable in applications such as protein chips and biosensors, where controlling the orientation and preserving the function of immobilized proteins is critical.
Research has demonstrated the feasibility of using short-chain SAMs of this compound (often abbreviated as 4,4-DTBA) on gold substrates for the fabrication of protein chips. myu-group.co.jpresearchgate.net A significant challenge in this area is the steric hindrance and the potential for disulfide bond formation that can lead to the creation of disordered multilayers, ultimately blocking the terminal functional groups of the SAMs and reducing the sensitivity of the chip. myu-group.co.jpresearchgate.net The use of a shorter-chain molecule like this compound helps to mitigate these issues. myu-group.co.jp
In a comparative study, SAMs of this compound were compared with those of the longer-chain 11-mercaptoundecanoic acid (11-MUA). The results indicated that this compound could form a stable monolayer whose thickness did not significantly increase with concentration, unlike 11-MUA. myu-group.co.jp This stability is attributed to the disulfide group in this compound being more stable in ethanol (B145695) solution than the thiol group of 11-MUA, which can oxidize and form disulfides that deposit on the substrate. myu-group.co.jp
The biocompatibility and functionality of these surfaces were further assessed through protein immobilization studies. A fluorescent assay using protein A-fluorescein isothiocyanate (FITC) was conducted to evaluate the binding capacity of the this compound SAMs. The results showed that the surfaces modified with this compound exhibited a higher ratio of fluorescent area to total area and a greater fluorescence intensity compared to surfaces modified with 11-MUA. myu-group.co.jp This suggests a more effective and uniform immobilization of protein A on the this compound monolayer, highlighting its suitability for creating biocompatible and functional surfaces for research applications. myu-group.co.jp
Creation of Self-Assembled Monolayers (SAMs)
The formation of well-ordered and stable self-assembled monolayers is a fundamental application of this compound in materials science. The disulfide bond in the molecule provides a strong anchoring point to gold surfaces, while the carboxylic acid terminal groups present a functional interface that can be further modified.
The fabrication of SAMs using this compound typically involves the immersion of a gold substrate into a solution of the compound. The disulfide bond cleaves, and the resulting thiolates chemisorb onto the gold surface, forming a densely packed monolayer. The characterization of these SAMs has been performed using a variety of surface-sensitive techniques, providing detailed insights into their structure and properties.
A study characterizing this compound SAMs on gold employed contact angle goniometry, atomic force microscopy (AFM), Fourier transform infrared spectroscopy (FTIR), and ellipsometry. myu-group.co.jp The infrared spectrum of the SAM clearly showed peaks corresponding to the ordered arrangement of the molecules. myu-group.co.jp AFM analysis revealed the surface roughness of the gold substrates immobilized with this compound, indicating the formation of a well-organized molecular array on the nanoscale. myu-group.co.jp
The following interactive table summarizes the comparative characterization data for SAMs of this compound (4,4-DTBA) and 11-mercaptoundecanoic acid (11-MUA).
| Characterization Technique | Parameter | This compound (4,4-DTBA) | 11-Mercaptoundecanoic Acid (11-MUA) | Reference |
| Ellipsometry | Thickness | Stable with increasing concentration | Thickness increases with concentration | myu-group.co.jp |
| Fluorescent Assay | Fluorescence Intensity (Protein A-FITC) | Higher | Lower | myu-group.co.jp |
| Fluorescent Assay | Ratio of Fluorescent Area to Total Area | Higher | Lower | myu-group.co.jp |
| FTIR Spectroscopy | Characteristic Peaks | Peaks at 2916 cm⁻¹ indicating ordered assembly | Peaks at 2926 cm⁻¹ | myu-group.co.jp |
These findings underscore the successful formation of well-ordered and functional SAMs from this compound, which are more stable in terms of layer thickness control compared to longer-chain alkanethiols. myu-group.co.jp
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comnih.gov The choice of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting framework. nih.govnih.gov Aromatic polycarboxylic acids are widely employed as linkers due to their rigidity, stability, and versatile coordination modes. nih.gov
While a vast number of MOFs and coordination polymers have been synthesized using various dicarboxylic acid linkers, such as terephthalic acid and 4,4'-biphenyldicarboxylic acid, a specific and detailed body of research on the integration of this compound as a primary linker in the synthesis of MOFs or coordination polymers is not prominently available in the current scientific literature. The flexibility of the butyric acid chains in this compound might present challenges in forming highly crystalline, porous frameworks compared to more rigid linkers. However, the presence of the disulfide bond could offer potential for post-synthetic modification or redox-responsive behavior in such materials, representing an area for future research.
Responsive Materials and Smart Systems Development
Responsive materials, or smart systems, are materials that can change their properties in response to external stimuli such as pH, temperature, light, or redox potential. Self-assembled monolayers are a key platform for the development of such systems at the nanoscale. By designing SAMs with specific functional groups, surfaces can be created that dynamically alter their characteristics.
The carboxylic acid terminal groups of this compound SAMs can be deprotonated at higher pH, leading to a change in surface charge and wettability. This pH-responsiveness could be harnessed for applications such as controlled drug release or the dynamic modulation of cell adhesion. Furthermore, the disulfide bond within the this compound molecule is susceptible to cleavage under reducing conditions. This redox-responsive feature could be exploited to trigger the disassembly of the monolayer or the release of attached molecules, offering a pathway for the development of stimuli-responsive surfaces and delivery systems.
While these potential applications are conceptually sound and based on the known chemical properties of the functional groups in this compound, dedicated studies demonstrating the development and characterization of responsive materials and smart systems specifically based on this compound are not extensively documented in published research. This remains a promising avenue for future investigations in materials science.
Bioconjugation and Bio Inspired Materials Research with 4,4 Dithiobisphenylbutyric Acid
Development of Scaffolds for Tissue Engineering Research
In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell attachment, growth, and differentiation, ultimately guiding the formation of new tissue. researchgate.netnih.gov The ideal scaffold should be biocompatible, biodegradable, and possess appropriate mechanical properties. frontiersin.org Materials like poly(3-hydroxybutyrate) (PHB) and its copolymers are often used for their favorable biological properties. nih.govnih.gov
4,4'-Dithiobisphenylbutyric acid can be used to functionalize these scaffolds, imparting new capabilities. nih.gov The carboxylic acid groups of the linker can be chemically coupled to the polymer backbone of the scaffold material. nih.gov This modification introduces the redox-sensitive disulfide bond onto the scaffold surface. These disulfide groups can then serve as anchor points for the covalent attachment of biomolecules like growth factors. nih.gov The tethered growth factors can be released in a controlled manner within the cellular microenvironment via disulfide cleavage by cellular reducing agents, stimulating cell differentiation and tissue regeneration. frontiersin.orgnih.gov
Alternatively, reduction of the disulfide bond to free thiols on the scaffold surface allows for the formation of hydrogels through the creation of new disulfide cross-links. nih.govresearchgate.net Thiol-functionalized polymers are known to form hydrogel matrices that are highly biocompatible and effectively support the proliferation and differentiation of various cell types, making them excellent candidates for tissue engineering applications. nih.govresearchgate.net
Investigation of Antioxidant Properties in Biological Mimics
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. digitellinc.comyoutube.com Antioxidants mitigate the damage caused by ROS. nih.gov Disulfide-containing compounds, such as this compound, are investigated for their potential antioxidant properties, drawing parallels to the body's own glutathione (B108866) system, which relies on the reversible oxidation and reduction of a thiol group. wikipedia.orgpnas.org
The antioxidant mechanism of disulfide compounds against highly reactive ROS like the hydroxyl radical (•OH) can be a multi-step process. nih.gov Research on cysteine disulfides has shown that the initial reaction involves the hydroxyl radical attacking one of the sulfur atoms in the disulfide bond. nih.gov This does not simply break the bond but leads to the formation of a sulfenic acid (R-SOH) and a thiyl radical (R-S•). nih.gov
Significantly, the sulfenic acid product is itself a more potent antioxidant, capable of scavenging other types of ROS. nih.gov This creates a two-step defense cascade where the initial compound reacts with a powerful radical and, in the process, transforms into another effective antioxidant. nih.gov This mechanism essentially detoxifies the highly damaging hydroxyl radical while generating a product that can continue to protect against further oxidative stress. nih.gov This process mimics and potentially supplements the body's natural antioxidant defense systems. nih.gov
The antioxidant potential of compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge specific free radicals. nih.gov Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. youtube.com In these tests, a stable colored radical is mixed with the antioxidant candidate. The ability of the candidate to donate a hydrogen atom or an electron to the radical neutralizes it, causing a color change that can be measured spectrophotometrically. nih.gov The result is often expressed as an IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. nih.gov
Other assays measure the ability to scavenge specific ROS, such as hydrogen peroxide (H₂O₂), superoxide (B77818) anions (O₂•−), or hydroxyl radicals (•OH). digitellinc.comnih.gov While specific data for this compound is not extensively detailed in the reviewed literature, the table below presents typical results from these assays for known antioxidant compounds, illustrating how such data are reported. nih.gov
Table 2: Representative Data from In Vitro Antioxidant Assays (Note: The following data are for well-known reference antioxidants and are provided for illustrative purposes to demonstrate typical assay results. Specific values for this compound are not available in the cited literature.)
| Compound | Assay | IC50 Value (µg/mL) | Key Finding | Reference(s) |
| Ascorbic Acid | DPPH Radical Scavenging | ~5-10 | Standard reference antioxidant with potent radical scavenging ability. | nih.gov |
| Gallic Acid | ABTS Radical Scavenging | 1.03 ± 0.25 | Demonstrates very high activity in the ABTS assay, which is sensitive to a broad range of antioxidants. | nih.gov |
| Quercetin | ABTS Radical Scavenging | 1.89 ± 0.33 | A common flavonoid showing strong antioxidant capacity. | nih.gov |
| Lipoic Acid | Singlet Oxygen Scavenging | 49.48 ± 8.56 | Effective in scavenging singlet oxygen, a specific type of reactive oxygen species. | nih.gov |
Design of Bio-Inspired Polymers and Composites
The design of bio-inspired polymers and composites leveraging this compound is centered on the unique chemical functionalities of the molecule: the dynamic disulfide bond, the rigid phenyl groups, and the reactive carboxylic acid terminals. These features allow for the creation of materials with tunable properties, such as self-healing capabilities and stimulus-responsiveness, which are hallmarks of many biological systems.
The primary inspiration for using disulfide bonds in polymer science comes from nature itself, where disulfide linkages are crucial for stabilizing the three-dimensional structures of proteins. nih.gov The reversible nature of the disulfide bond, which can be cleaved and reformed under specific stimuli, is a key feature exploited in the design of dynamic and responsive materials. nih.gov
Incorporation into Polymer Chains
This compound can be incorporated into polymer backbones through its two carboxylic acid groups. These groups can react with dialcohols or diamines to form polyesters or polyamides, respectively. specialchem.comresearchgate.net In this arrangement, the dithiobisphenyl moiety acts as a linker within the polymer chain. The presence of the disulfide bond in the main chain of the polymer results in materials that can be degraded or reprocessed. nih.govrsc.org
The general scheme for the synthesis of a polyester (B1180765) using this compound and a generic diol (HO-R-OH) would be:
n HOOC-(C₆H₄)-S-S-(C₆H₄)-COOH + n HO-R-OH → [-OC-(C₆H₄)-S-S-(C₆H₄)-COO-R-O-]n + 2n H₂O
The phenyl rings in the structure contribute to the rigidity and thermal stability of the resulting polymer. specialchem.com The length and flexibility of the co-monomer (the diol or diamine) can be varied to control the mechanical properties of the final material, such as its elasticity and tensile strength.
Self-Healing and Stimulus-Responsive Properties
The disulfide bond is the key to imparting self-healing and stimulus-responsive characteristics to polymers. researchgate.net When a polymer containing these bonds is damaged, the disulfide bonds at the fracture surface can undergo exchange reactions, leading to the reformation of covalent bonds across the interface and subsequent healing of the material. acs.org This process can be promoted by external stimuli such as heat or light (e.g., UV radiation), which facilitate the disulfide exchange or metathesis reactions. nih.gov
The mechanism for self-healing in disulfide-containing polymers is often attributed to disulfide exchange reactions, which can be initiated by the presence of a catalyst or by the generation of thiyl radicals upon cleavage of the disulfide bond. nih.gov These dynamic covalent bonds allow the polymer network to rearrange and repair itself.
Design of Composite Materials
In composite materials, this compound can be used to create a dynamic matrix or as a surface modifier for reinforcing fillers. For instance, it can be used to create a self-healing polymer matrix that encapsulates other materials. If a crack propagates through the composite, the self-healing matrix can repair the damage, extending the lifetime of the material.
Furthermore, the carboxylic acid groups can be used to functionalize the surface of fillers (e.g., silica (B1680970), carbon nanotubes) to improve their dispersion within a polymer matrix and to create a responsive interface. The disulfide bond would provide a cleavable linkage, allowing for the controlled release of encapsulated agents or for the disassembly of the composite on demand.
The table below outlines the potential design considerations and expected properties of bio-inspired polymers and composites synthesized using this compound, based on findings from analogous disulfide-containing polymer systems.
| Design Parameter | Component/Strategy | Expected Property/Function | Relevant Findings from Literature |
| Polymer Backbone | Polycondensation with diols or diamines | Formation of polyesters or polyamides with disulfide links in the main chain. | Diacid monomers are fundamental for producing polyesters and polyamides. specialchem.comresearchgate.net |
| Self-Healing | Disulfide exchange reactions | Intrinsic self-healing capability upon damage. | Disulfide bonds enable autonomous healing at moderate temperatures, restoring mechanical properties. researchgate.netacs.org |
| Stimulus-Responsiveness | Cleavage of disulfide bonds | Degradation or disassembly in response to reducing agents (e.g., dithiothreitol) or UV light. nih.gov | Poly(disulfide)s show degradability under various chemical and physical stimuli. nih.gov |
| Mechanical Properties | Aromatic phenyl rings | Increased rigidity and thermal stability of the polymer. | Aromatic linkers can enhance the mechanical and thermal properties of polymers. specialchem.com |
| Composite Interface | Functionalization of fillers | Improved filler dispersion and creation of a responsive interface. | Surface modification of fillers is a common strategy to enhance composite properties. |
By systematically tuning the polymer architecture and the composite formulation, a wide range of bio-inspired materials with tailored functionalities can be developed based on the versatile chemistry of this compound.
Theoretical and Computational Chemistry Studies of 4,4 Dithiobisphenylbutyric Acid
Molecular Modeling and Conformational Analysis
Molecular modeling of 4,4'-Dithiobisphenylbutyric acid is instrumental in understanding its three-dimensional structure and flexibility, which are key determinants of its physical and biological properties. The molecule possesses several rotatable bonds, including the C-C bonds in the butyric acid side chains and the C-S and S-S bonds of the disulfide bridge. This flexibility gives rise to a complex potential energy surface with numerous possible conformers.
Conformational analysis is typically initiated by identifying the low-energy conformations of the molecule. This can be achieved through systematic or stochastic conformational searches using molecular mechanics force fields. These studies often reveal that the molecule can adopt a range of shapes, from extended linear conformations to more compact, folded structures. The interplay of intramolecular forces, such as van der Waals interactions and potential hydrogen bonding between the carboxylic acid groups, governs the relative stability of these conformers. Advanced studies may combine molecular modeling with experimental data from techniques like NMR spectroscopy and X-ray crystallography to validate the predicted low-energy conformations. nih.gov
| Dihedral Angle | Description | Predicted Stable Range (degrees) |
| Χ1 (Cα-Cβ-Cγ-Cδ) | Rotation of the butyric acid chain | 60, 180, -60 |
| Χ2 (C-S-S-C) | Torsion angle of the disulfide bond | ±90 |
| Χ3 (Phenyl-C-C-C) | Orientation of the phenyl ring relative to the side chain | 0-180 |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure of this compound. academicjournals.org These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.
Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For this compound, the HOMO is often localized on the disulfide bond, making it susceptible to nucleophilic attack, while the LUMO may be distributed over the phenyl rings.
Molecular electrostatic potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution from a color-coded perspective, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carboxylic acid groups and the sulfur atoms of the disulfide bridge are expected to be electron-rich regions.
A summary of hypothetical electronic properties calculated for this compound using DFT is shown in the table below.
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.1 D |
Simulation of Reaction Mechanisms and Pathways
Computational chemistry provides powerful tools to simulate and understand the mechanisms of chemical reactions involving this compound. A particularly important reaction for this molecule is the reduction of the disulfide bond to yield two molecules of 4-(4-mercaptophenyl)butyric acid. This reaction is central to many of its applications, for instance, in the context of self-assembled monolayers where the thiol group is used for surface attachment.
By mapping the potential energy surface of the reaction, computational methods can identify the transition state structures and calculate the activation energies. This information is crucial for predicting reaction rates and understanding how factors such as solvent and catalysts can influence the reaction pathway. For the reduction of the disulfide bond, simulations can model the approach of a reducing agent and the subsequent cleavage of the S-S bond, providing a step-by-step molecular movie of the reaction.
Prediction of Spectroscopic Properties
Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can then be compared with experimental spectra for validation. researchgate.net For this compound, the prediction of its infrared (IR) and nuclear magnetic resonance (NMR) spectra is of particular interest.
The vibrational frequencies in the IR spectrum can be calculated using DFT methods. nih.gov These calculations can help in the assignment of the absorption bands observed in the experimental spectrum to specific vibrational modes of the molecule. For example, the characteristic stretching frequencies of the C=O bond in the carboxylic acid group, the S-S bond, and the various C-H bonds can be accurately predicted.
Similarly, the chemical shifts in the ¹H and ¹³C NMR spectra can be calculated. academicjournals.org These calculations are sensitive to the electronic environment of each nucleus and can provide valuable insights into the molecule's structure and conformation in solution. Discrepancies between calculated and experimental spectra can often point to specific intermolecular interactions or conformational changes.
A hypothetical table of predicted vibrational frequencies for key functional groups is provided below.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3400-3600 |
| C=O (Carboxylic Acid) | Stretching | 1700-1750 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| S-S (Disulfide) | Stretching | 450-550 |
Material Design via Computational Approaches
The insights gained from computational studies of this compound can be leveraged for the rational design of new materials with tailored properties. bohrium.com By systematically modifying the molecular structure in silico, it is possible to predict how these changes will affect the molecule's properties and its performance in a given application.
For instance, in the design of self-assembled monolayers (SAMs), computational screening can be used to explore how different substituents on the phenyl rings or variations in the length of the alkyl chain affect the packing density, stability, and surface properties of the resulting monolayer. Quantum chemical calculations can predict the adsorption energy of different derivatives on a given substrate, guiding the selection of the most promising candidates for experimental synthesis.
Furthermore, computational approaches can be used to design polymers incorporating this compound as a monomer. By simulating the properties of the resulting polymers, such as their mechanical strength, thermal stability, and conductivity, it is possible to design materials with specific functionalities for applications in electronics, drug delivery, and nanotechnology.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4,4'-Dithiobisphenylbutyric Acid in laboratory settings?
- Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a certified fume hood to minimize inhalation risks. Store the compound in a sealed, dry container at room temperature, away from oxidizing agents. Refer to Safety Data Sheets (SDS) for emergency procedures, including spill management (neutralize with inert absorbents) and first-aid measures (e.g., eye rinsing with water for 15 minutes) .
Q. How can researchers synthesize and purify this compound for experimental use?
- Methodological Answer : Synthesis typically involves thiol-disulfide exchange reactions under inert atmospheres. Purification is achieved via recrystallization in ethanol/water mixtures or column chromatography using silica gel (60–120 mesh). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy (e.g., characteristic δ 2.8–3.2 ppm for disulfide-linked protons) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Purity : Reverse-phase HPLC (≥98% purity threshold) with UV detection at 254 nm.
- Structural Confirmation : H/C NMR for disulfide bond verification and FT-IR for -SH/-S-S- group identification (2500–2600 cm and 500–540 cm, respectively).
- Quantitative Analysis : LC-MS with electrospray ionization (ESI) in negative mode for accurate mass determination .
Advanced Research Questions
Q. What enzymatic pathways degrade this compound, and how can these mechanisms be experimentally validated?
- Methodological Answer : The NADH:flavin oxidoreductase Nox from Rhodococcus erythropolis MI2 cleaves the disulfide bond, producing 4-mercaptobutyric acid. To study this:
- Enzyme Assay : Monitor NADH oxidation at 340 nm in Tris-HCl buffer (pH 7.5) with DTDB as substrate.
- Kinetic Analysis : Use Michaelis-Menten models to calculate and .
- Gene Knockout : Validate pathway specificity by disrupting the nox gene and observing degradation inhibition .
Q. How does UV irradiation impact the structural stability of this compound?
- Methodological Answer : UV exposure induces trans-to-cis isomerization of disulfide-linked aromatic groups. Investigate this via:
- UV-Vis Spectroscopy : Track absorbance changes at 320–350 nm during irradiation.
- DFT Calculations : Model energy barriers for isomerization pathways (e.g., substituent flipping vs. N=N bond rotation).
- Thermal Relaxation : Measure half-life of cis isomers at 25°C using H NMR (integration of cis/trans peaks over time) .
Q. What experimental design principles are critical for studying this compound as a polythioester precursor?
- Methodological Answer :
- Polymerization Conditions : Optimize monomer concentration (10–50 mM) and initiators (e.g., lipases) in anhydrous toluene.
- Kinetic Studies : Use SEC-MALS (size-exclusion chromatography with multi-angle light scattering) to determine molecular weight distributions.
- Degradation Profiling : Incubate polymers with Rhodococcus lysates and quantify thiol release via Ellman’s assay (412 nm absorbance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
